

# Spectroscopic data of 5-Benzyl-1,3-thiazol-2amine (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Benzyl-1,3-thiazol-2-amine

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An In-depth Technical Guide to the Spectroscopic Data of 5-Benzyl-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of the spectroscopic data for **5-benzyl-1,3-thiazol-2-amine**, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines available data with predicted values based on the analysis of structurally similar compounds. The information is presented to facilitate the identification, characterization, and quality control of **5-benzyl-1,3-thiazol-2-amine** in a research and development setting.

### **Molecular Structure and Properties**

- IUPAC Name: 5-benzyl-1,3-thiazol-2-amine[1]
- Molecular Formula: C10H10N2S[1]
- Molecular Weight: 190.27 g/mol [1]
- Canonical SMILES: C1=CC=C(C=C1)CC2=CN=C(S2)N[1]
- InChlKey: FJIMLXBJUVLMMN-UHFFFAOYSA-N[1]

## **Spectroscopic Data**



The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-benzyl-1,3-thiazol-2-amine**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Spectral Data (Predicted)

The predicted <sup>1</sup>H NMR spectrum of **5-benzyl-1,3-thiazol-2-amine** in a suitable solvent (e.g., DMSO-d<sub>6</sub>) would exhibit the following signals:

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.35 - 7.20	Multiplet	5H	Aromatic-H (Phenyl ring)
~7.10	Singlet	1H	Thiazole-H4
~6.80	Broad Singlet	2H	-NH2
~4.00	Singlet	2H	-CH2- (Benzylic)

<sup>13</sup>C NMR (Carbon-13) Spectral Data (Predicted)

The predicted <sup>13</sup>C NMR spectrum would show the following resonances:



Chemical Shift (δ) ppm	Assignment	
~168	C2 (Thiazole, C-NH <sub>2</sub> )	
~140	Quaternary C (Phenyl, C-CH <sub>2</sub> )	
~135	C5 (Thiazole, C-CH <sub>2</sub> )	
~129	Aromatic CH (para)	
~128	Aromatic CH (ortho/meta)	
~126	Aromatic CH (ortho/meta)	
~120	C4 (Thiazole, CH)	
~35	-CH2- (Benzylic)	

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **5-benzyl-1,3-thiazol-2-amine** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium	N-H stretch (primary amine)[2]
3100-3000	Medium	Aromatic C-H stretch[2]
2950-2850	Medium	Aliphatic C-H stretch
~1620	Strong	C=N stretch (thiazole ring)
~1580	Medium	N-H bend (primary amine)[3]
1495, 1450	Medium	Aromatic C=C stretch[2]
~1340	Medium	C-N stretch (aromatic amine) [3]

# **Mass Spectrometry (MS)**



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-benzyl-1,3-thiazol-2-amine**, soft ionization techniques like electrospray ionization (ESI) are suitable.

m/z (mass-to-charge ratio)	Predicted Fragment Ion	Notes
191.06	[M+H] <sup>+</sup>	Protonated molecular ion[4]
174.03	[M-NH <sub>3</sub> ] <sup>+</sup>	Loss of ammonia from the molecular ion
91.05	[C7H7] <sup>+</sup>	Tropylium ion (benzyl fragment)

### **Experimental Protocols**

Detailed methodologies for the synthesis and spectroscopic analysis of **5-benzyl-1,3-thiazol-2-amine** are provided below. These are generalized protocols and may require optimization.

### Synthesis: Hantzsch Thiazole Synthesis

A common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an  $\alpha$ -haloketone with a thiourea.[5]

#### Materials:

- 3-bromo-1-phenylpropan-2-one
- Thiourea
- Ethanol
- Sodium bicarbonate

#### Procedure:

Dissolve equimolar amounts of 3-bromo-1-phenylpropan-2-one and thiourea in ethanol.



- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5benzyl-1,3-thiazol-2-amine.

### **Spectroscopic Analysis**

#### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

#### IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (LC-MS)



- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid.
- Mass Analysis: Utilize an electrospray ionization (ESI) source in positive ion mode to generate protonated molecules [M+H]<sup>+</sup>. Acquire mass spectra in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.

### **Workflow Diagrams**

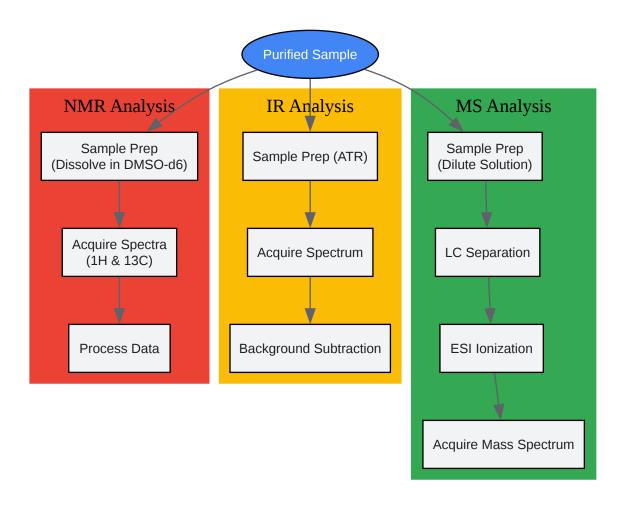
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of **5-benzyl-1,3-thiazol-2-amine**.



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Caption: Synthetic workflow for **5-Benzyl-1,3-thiazol-2-amine**.





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Caption: General workflow for spectroscopic analysis.

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